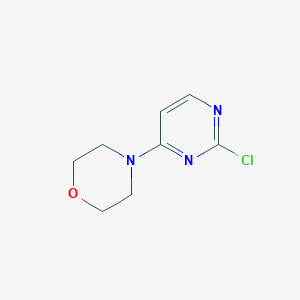
2-(3,5-diméthyl-1H-pyrazol-1-yl)acétohydrazide
Vue d'ensemble
Description
“2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetohydrazide” is a chemical compound with the CAS Number: 64019-58-5 . It has a molecular weight of 168.2 . The IUPAC name for this compound is 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide . It is stored at 4°C and protected from light .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, hydrazide A reacted with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate in anhydrous benzene to form 2-{2-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylsulfanyl]acetyl}-N-(3,4-dichlorophenyl)hydrazine-1-carboxamide .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12N4O/c1-5-3-6(2)11(10-5)4-7(12)9-8/h3H,4,8H2,1-2H3,(H,9,12) . This indicates the presence of a pyrazole ring in the structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 168.2 . It is stored at 4°C and protected from light . More specific physical and chemical properties are not available in the retrieved data.Applications De Recherche Scientifique
Conception et pharmacologie des médicaments
2-(3,5-diméthyl-1H-pyrazol-1-yl)acétohydrazide: et ses dérivés ont été largement étudiés pour leurs propriétés pharmacologiques. Ces composés sont connus pour leurs activités antibactériennes, antifongiques, anti-inflammatoires et antitumorales . La possibilité d'intégrer différents systèmes hétérocycliques dans une seule molécule pour former des hybrides fusionnés offre un accès à de nouvelles entités chimiques présentant des activités améliorées par rapport à leurs cycles parents seuls.
Activités antileishmaniennes et antimalariennes
Des études récentes ont mis en évidence le potentiel des dérivés de pyrazole couplés à l'hydrazine dans le traitement des maladies tropicales. Plus précisément, certains dérivés ont montré une activité antipromastigote supérieure contre l'isolat clinique de Leishmania aethiopica et des activités antimalariennes in vivo contre des souris infectées par Plasmodium berghei . Cela suggère que ces composés pourraient être développés en agents antileishmanien et antimalarien sûrs et efficaces.
Études de docking moléculaire
Les études de docking moléculaire sont cruciales pour comprendre l'interaction entre les médicaments et leurs cibles. Les dérivés du this compound ont été soumis à un docking moléculaire pour justifier leur activité antileishmanienne. Ces études fournissent des informations sur les affinités de liaison et les modes d'action, qui sont essentiels au développement de médicaments .
Synthèse de composés hétérocycliques
Le composé sert de précurseur dans la synthèse de divers composés hétérocycliques. Par exemple, il a été utilisé pour synthétiser des dérivés de thiazolo[4,5-b]pyridine, qui présentent un intérêt en raison de leurs diverses activités biologiques . Le processus de synthèse implique souvent des additions nucléophiles et des déshydratations, ce qui conduit à la formation du cycle pyrazolyle.
Études de cytotoxicité
Les dérivés de ce composé ont été évalués pour leurs effets cytotoxiques. Des études in vitro ont montré que ces dérivés présentent une efficacité cytotoxique avec des valeurs de CI50 indiquant leur potentiel en tant que thérapeutiques contre le cancer . La gamme d'activités suggère qu'ils pourraient être encore optimisés pour une efficacité accrue.
Caractérisation et analyse structurales
Cristallographie aux rayons X: et spectroscopie RMN sont utilisées pour caractériser la structure des composés synthétisés. L'analyse structurale détaillée aide à confirmer la configuration moléculaire et à comprendre les relations structure-activité, qui sont essentielles pour la conception rationnelle des médicaments .
Mécanisme D'action
Target of Action
It’s known that the compound is a derivative of pyrazolylpyridazine, which has a wide spectrum of biological activity . Pyrazolylpyridazine derivatives have been found to have anti-inflammatory, antibacterial, antioxidant, and hypotensive activity .
Mode of Action
It’s known that the compound has a pronounced stimulating effect on plant growth . This suggests that it may interact with its targets to promote certain biochemical processes that enhance plant growth.
Result of Action
The compound has been found to have a pronounced stimulating effect on plant growth , suggesting that it may promote certain molecular and cellular processes that enhance plant growth.
Propriétés
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-5-3-6(2)11(10-5)4-7(12)9-8/h3H,4,8H2,1-2H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUXPFMOQYTDKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356299 | |
| Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24836483 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
64019-58-5 | |
| Record name | 3,5-Dimethyl-1H-pyrazole-1-acetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64019-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some of the key biological activities demonstrated by derivatives of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide?
A1: Research indicates that derivatives of this compound exhibit promising biological activities, including:
- Antimicrobial Activity: A study [] showcased the synthesis of pyrazolylthiazoloisoxazoles and pyrazolylthiadiazoles derived from 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide. These compounds were then evaluated for their antimicrobial properties.
- Analgesic Activity: Researchers [] synthesized various pyrazole derivatives, including some utilizing 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide as a starting material. These derivatives demonstrated significant analgesic effects in animal models, suggesting potential for pain management.
- Antioxidant Activity: Derivatives of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide, specifically those incorporating hydrazone, 1,3,4-oxadiazole, and 1,2,4-triazole moieties, have displayed promising antioxidant properties in vitro []. This suggests potential applications in combating oxidative stress-related diseases.
- Fungicidal Activity: Certain hydrazone derivatives containing pyrazole rings, synthesized using 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide, exhibited moderate fungicidal activity []. This finding suggests potential for development into novel antifungal agents.
Q2: How is 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide typically used in the synthesis of novel compounds?
A2: 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide possesses a reactive hydrazide (-CO-NH-NH2) group, which makes it a valuable building block in organic synthesis. Researchers often utilize this reactive group to create various heterocyclic ring systems by reacting it with different reagents.
- Aldehydes and Ketones: To form hydrazones, as seen in the synthesis of compounds with antifungal activity [].
- Carboxylic Acids and their Derivatives: To yield N-acylhydrazides, which can be further cyclized to form heterocycles like oxadiazoles and triazoles, as seen in the development of antioxidant compounds [].
Q3: Can you elaborate on the Structure-Activity Relationship (SAR) studies conducted on derivatives of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide?
A3: While the provided abstracts don't delve into specific SAR details, they offer insights into general trends:
- Influence of Substituents: The presence of different substituents on the aromatic rings attached to the pyrazole core, or on the newly formed heterocyclic systems, significantly impacts the biological activity of the final compounds. For example, the analgesic activity varied depending on the substituents on the benzylidene group in the synthesized pyrazole derivatives [].
- Role of Heterocyclic Moieties: The type of heterocycle formed using the 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide plays a crucial role in determining the final compound's activity. The synthesis of pyrazolylthiazoloisoxazoles and pyrazolylthiadiazoles [] highlights how incorporating different heterocycles can lead to compounds with varying antimicrobial profiles.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-bromo-](/img/structure/B184087.png)
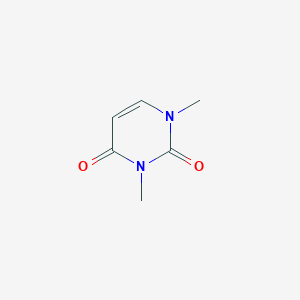
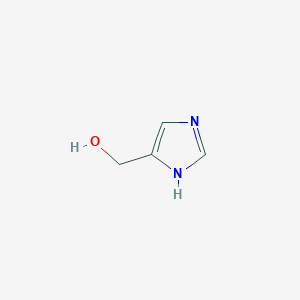
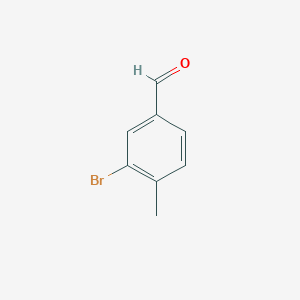
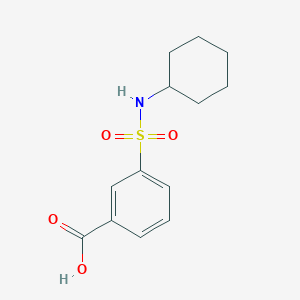

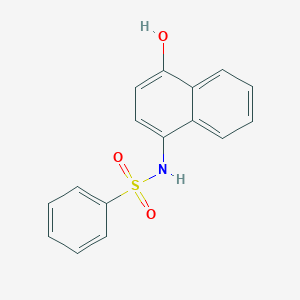
![[(1R,2R)-2-(phenylmethoxymethyl)cyclopropyl]methanol](/img/structure/B184099.png)



![4',4'''-Bi[benzenesulfonanilide]](/img/structure/B184103.png)
